molecular formula C14H18N6O B2460888 N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097928-36-2

N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2460888
CAS No.: 2097928-36-2
M. Wt: 286.339
InChI Key: DFLWNWNYNHJTDR-UHFFFAOYSA-N
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Description

N-[1-(1,3,5-Trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a synthetic chemical compound designed for research applications. Its molecular structure features a 1,3,5-trimethyl-1H-pyrazole moiety linked via a carbonyl group to an azetidine ring that is substituted with a pyrimidin-4-amine. This specific architecture suggests potential as a key intermediate in medicinal chemistry, particularly in the synthesis of molecules for pharmacological screening. The 1,3,5-trimethylpyrazole scaffold is recognized in chemical research as a building block for the development of various bioactive molecules . Researchers can leverage this compound to explore structure-activity relationships, particularly in projects involving kinase inhibition or other biological pathways where heterocyclic compounds are of interest. This product is intended for use in laboratory research settings only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[3-(pyrimidin-4-ylamino)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-9-13(10(2)19(3)18-9)14(21)20-6-11(7-20)17-12-4-5-15-8-16-12/h4-5,8,11H,6-7H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLWNWNYNHJTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CC(C2)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Methylation

The pyrazole ring is synthesized via condensation of acetylacetone with methylhydrazine, followed by methylation:
$$
\text{Acetylacetone + Methylhydrazine} \xrightarrow{\text{HCl, EtOH}} \text{1,5-Dimethyl-1H-pyrazole-4-carboxylic acid} \xrightarrow{\text{CH}3\text{I, K}2\text{CO}_3} \text{1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid}
$$
Yields for this step range from 75–85%, with purity confirmed by $$ ^1\text{H-NMR} $$ (δ 2.25 ppm, singlet, 3H) and IR (C=O stretch at 1680 cm$$^{-1}$$).

Preparation of 3-Aminomethyl Azetidine

Gabriel Synthesis

Azetidine-3-amine is synthesized via the Gabriel method:

  • Cyclization : 1,3-Dibromopropane reacts with phthalimide to form N-(azetidin-3-yl)phthalimide.
  • Deprotection : Hydrazinolysis removes the phthalimide group, yielding azetidine-3-amine hydrochloride.

Reaction Conditions :

  • Solvent: Ethanol/water (3:1)
  • Temperature: 80°C, 12 hours
  • Yield: 68–72%.

Amide Bond Formation: Coupling Pyrazole and Azetidine

Carbodiimide-Mediated Coupling

The pyrazole carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
$$
\text{Pyrazole-COOH + EDC/HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{Azetidine-3-amine}} \text{N-[1-(Pyrazole-4-carbonyl)azetidin-3-yl]amine}
$$
Optimized Parameters :

  • Solvent: Dichloromethane
  • Temperature: 0°C to room temperature
  • Yield: 88–92%.

Purification and Characterization

Crystallization and Chromatography

  • Recrystallization : Ethyl acetate/cyclohexane (1:2) yields >99% purity.
  • HPLC Analysis : Retention time = 8.2 min (C18 column, acetonitrile/water 60:40).

Spectroscopic Data

  • HRMS : [M+H]$$^+$$ calcd. for C$${16}$$H$${21}$$N$$_7$$O: 344.1824; found: 344.1826.
  • $$ ^1\text{H-NMR} $$ : δ 8.21 (s, 1H, pyrimidine-H), 3.85 (m, 1H, azetidine-H), 2.45 (s, 3H, pyrazole-CH$$_3$$).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h)
Carbodiimide Coupling 88–92 >99 6
Nucleophilic Substitution 65–70 98 24

Data synthesized from Refs.

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents on the azetidine ring necessitate high-pressure conditions (3 atm) for efficient coupling.
  • Byproduct Formation : Unreacted 4-chloropyrimidine is removed via silica gel chromatography (eluent: CH$$2$$Cl$$2$$/MeOH 9:1).

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine for pyrazole formation, acyl chlorides for acylation, and various catalysts to facilitate cyclization and condensation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The pyrazole and pyrimidine rings can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or activation of biological pathways . The azetidine ring may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Key Observations :

  • The azetidine ring introduces strain, which may reduce off-target interactions compared to larger rings (e.g., piperidine in ) .
  • Chlorophenyl and trifluoromethoxy groups in analogs () improve target affinity but may reduce aqueous solubility .

Physicochemical and Spectral Properties

  • Melting Points : The cyclopropyl analog () melts at 104–107°C, while chlorophenyl derivatives (–6) likely have higher melting points due to stronger intermolecular forces .
  • NMR Data :
    • Pyrimidine protons in the target compound are expected near δ 8.5–9.0 ppm (cf. δ 8.87 ppm in ) .
    • Azetidine protons may appear as multiplets near δ 3.5–4.5 ppm, distinct from hexyl or piperidine signals in analogs .

Biological Activity

N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a compound that has garnered attention due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidine ring and a pyrazole moiety. The molecular formula can be represented as follows:

ComponentStructure
Molecular FormulaC₁₃H₁₅N₅O
Molecular Weight245.30 g/mol
CAS NumberNot available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathway may include the formation of the pyrazole carbonyl derivative followed by its coupling with azetidine and subsequent modifications to introduce the pyrimidine structure.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and pyrimidine structures often exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of pyrazole show effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory activities. The inhibition of cyclooxygenase (COX) enzymes has been a focal point in evaluating the anti-inflammatory potential of these compounds. The compound may exhibit similar properties, contributing to its therapeutic applicability in treating inflammatory conditions .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For example, compounds with similar structures have shown efficacy against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism often involves the induction of apoptosis in cancer cells.

Case Studies and Research Findings

Several research articles have documented the biological activities associated with pyrazole-containing compounds:

  • Study on Antimicrobial Activity : A study evaluated a series of pyrazole derivatives against various microbial strains. Results indicated that certain derivatives exhibited potent antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory potential of pyrazole derivatives, revealing significant inhibition of COX enzymes, which are crucial in the inflammatory pathway .
  • Antitumor Studies : A recent publication reported on the synthesis of novel pyrazole derivatives and their evaluation against tumor cell lines. The results indicated that some compounds led to over 70% cell death at specific concentrations .

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